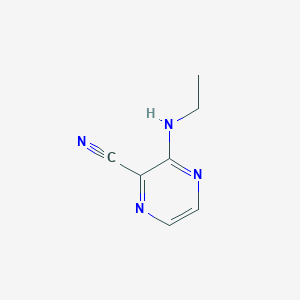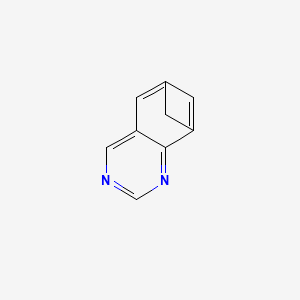
6,8-Methanoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Methanoquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes a methano bridge, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Methanoquinazoline typically involves the use of transition metal-catalyzed reactions. One common method is the intramolecular dehydrative cyclization of appropriate precursors under the influence of a catalyst. For example, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Methanoquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce dihydroquinazolines .
Applications De Recherche Scientifique
6,8-Methanoquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and antiviral properties.
Industry: It can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 6,8-Methanoquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound without the methano bridge.
6,7-Dimethoxyquinazoline: A derivative with methoxy groups at positions 6 and 7.
Fumiquinazolines: Naturally occurring alkaloids with a similar core structure
Uniqueness: 6,8-Methanoquinazoline is unique due to the presence of the methano bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazoline derivatives and can lead to different pharmacological properties.
Propriétés
Numéro CAS |
80435-07-0 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3,5-diazatricyclo[7.1.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C9H6N2/c1-6-2-7(1)9-8(3-6)4-10-5-11-9/h1,3-5H,2H2 |
Clé InChI |
BJDHQDIQJHNYEU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CN=CN=C3C1=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
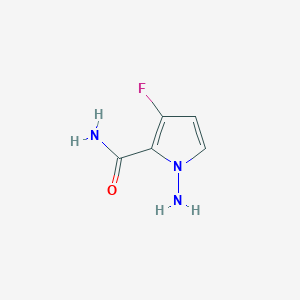


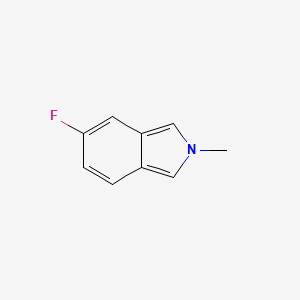
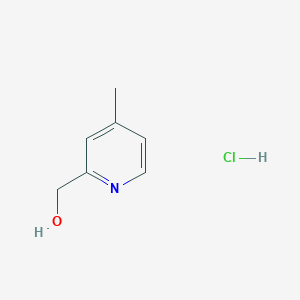
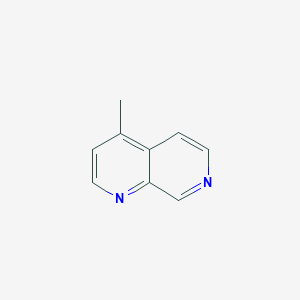

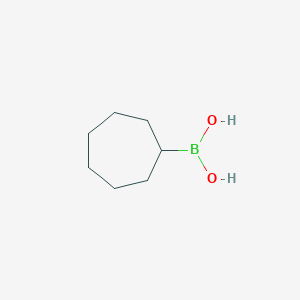

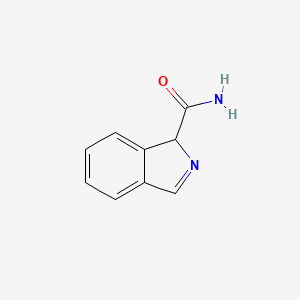
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
